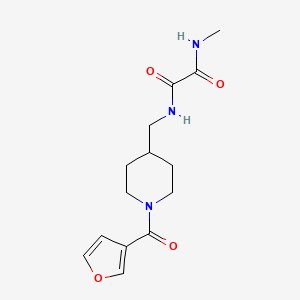
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C14H19N3O4 and its molecular weight is 293.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C20H22FN3O4
- Molecular Weight : 387.4 g/mol
- CAS Number : 1396714-89-8
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O4 |
| Molecular Weight | 387.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound primarily acts as an inhibitor of specific proteins involved in cellular signaling pathways. Notably, it has been characterized as an inhibitor of ubiquitin-specific protease 19 (USP19), which is implicated in various cellular processes including protein degradation and regulation of the cell cycle. This inhibition may contribute to its potential efficacy in treating conditions such as muscle atrophy and insulin resistance .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have indicated that it can reduce levels of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cancer Cell Line Study :
- Inflammation Model :
- In Vivo Efficacy :
科学研究应用
Structural Characteristics
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide features a furan ring, a piperidine moiety, and an oxalamide structure. The presence of these functional groups suggests a range of possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of piperidine and furan have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies suggest that this compound may also possess similar anticancer activity due to its ability to interact with specific molecular targets involved in cancer progression.
2.2 Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Compounds with furan and piperidine frameworks have been documented to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer. Further investigation into the binding affinity of this compound with HDACs could elucidate its therapeutic potential.
Synthetic Applications
3.1 Synthetic Versatility
The unique reactivity of this compound allows for further functionalization, making it a valuable intermediate in synthetic organic chemistry. Its synthesis typically involves multi-step reactions that can be optimized for higher yields and purity through advanced techniques such as continuous flow reactors.
3.2 Derivative Synthesis
The ability to modify the compound's structure opens pathways for creating derivatives with enhanced properties. For example, substituting different groups on the piperidine or furan ring could yield compounds with improved biological activity or selectivity towards specific targets.
Biochemical Studies
4.1 Interaction Studies
Understanding how this compound interacts with proteins or enzymes is crucial for elucidating its mechanisms of action. Molecular docking studies can provide insights into binding sites and affinities, which are essential for predicting its biological effects.
4.2 Case Studies
Several studies have examined related compounds with similar structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide | Furan ring and piperidine linkage | Potential enzyme inhibitor |
| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide | Similar core structure with methoxy substitution | Anticancer activity reported |
These examples highlight the potential for this compound to be developed into therapeutically relevant agents by leveraging its structural characteristics.
属性
IUPAC Name |
N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-15-12(18)13(19)16-8-10-2-5-17(6-3-10)14(20)11-4-7-21-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCCPFIFQSDCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













